Benzamide, 3-chloro-N-[(phenylamino)carbonyl]-
Description
3-Chloro-N-[(phenylamino)carbonyl]benzamide is a substituted benzamide featuring a chlorine atom at the 3-position of the benzene ring and a phenylurea moiety (-NH-C(=O)-NHPh) attached to the amide nitrogen. This compound belongs to a broader class of benzamide derivatives, which are characterized by their amide-linked aromatic systems. Benzamides are of significant interest due to their diverse applications in medicinal chemistry, materials science, and agrochemicals .
The presence of the electron-withdrawing chlorine atom and the urea group influences the compound's electronic properties, solubility, and reactivity. These structural features also enable participation in halogen bonding and hydrogen bonding, which are critical in crystal packing and biological interactions .
Properties
CAS No. |
56438-00-7 |
|---|---|
Molecular Formula |
C14H11ClN2O2 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-chloro-N-(phenylcarbamoyl)benzamide |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) |
InChI Key |
VCKAAUTWBNGSGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-chloro-N-[(phenylamino)carbonyl]-benzamide derivatives generally follows a multi-step process involving:
- Formation of the benzamide core by acylation of aniline derivatives.
- Introduction of the chloro substituent on the benzamide aromatic ring.
- Reductive alkylation or amination steps to introduce the N-phenylamino moiety.
- Purification by crystallization, flash chromatography, or preparative high-performance liquid chromatography (HPLC).
These steps are designed to afford high purity and yield of the target compound.
Synthesis from Salicylamide and Acid Chlorides
One common approach involves reacting salicylamide derivatives with acid chlorides under reflux conditions in pyridine, which acts as both solvent and base to facilitate the acylation reaction. This method yields N-benzoyl-2-hydroxybenzamides, which are structurally related to the target compound.
- The reaction typically proceeds by mixing salicylamide with various acid chlorides, including chloro-substituted benzoyl chlorides, under reflux in pyridine.
- The crude product, often a solid, is purified by crystallization or preparative HPLC.
- Yields range from modest to very good, depending on the substituents and reaction conditions.
For example, a typical product, N-(4-ethylbenzoyl)-2-hydroxybenzamide, was obtained with a 51% yield after purification, demonstrating the feasibility of this approach for related benzamide derivatives.
Alkylation and Reductive Amination Routes
Another synthetic route involves the following sequence:
Alkylation of Phenols or Anilines: Starting from 4-nitrophenol or aniline derivatives, alkylation is performed using alkyl or benzyl bromides to introduce substituents on the aromatic ring.
Reduction of Nitro Groups: Aromatic nitro groups are reduced to amines using different reducing agents depending on the presence of halogens:
- For halogenated aromatic rings (such as chlorine-substituted), activated zinc/copper in aqueous ammonium chloride is preferred to avoid dehalogenation.
- For non-halogenated rings, palladium-catalyzed hydrogenation may be used.
Reductive Alkylation: The resulting anilines undergo reductive alkylation with N-Boc-2-aminoacetaldehyde to introduce the aminoethyl substituent.
Benzoylation: The amine intermediate is benzoylated using appropriate benzoyl chlorides.
Deprotection: The Boc protecting group is removed with hydrochloric acid in dioxane at room temperature.
Purification: Final compounds are purified by flash chromatography or preparative HPLC to obtain high-purity hydrochloride salts.
Structure-Activity Relationship (SAR) Insights Relevant to Preparation
Although the primary focus is on preparation, SAR data inform which substituents are favored during synthesis to optimize biological activity:
- Substitution on the Aniline Ring: Para-chloro substitution significantly enhances activity compared to meta or other positions, guiding the choice of starting materials and reagents.
- Benzoyl Substituents: Ortho-substituted benzoyl derivatives (e.g., 2-chlorobenzoyl) show higher potency, influencing the selection of acid chlorides in acylation steps.
- Avoidance of Dehalogenation: Reduction conditions are carefully chosen to preserve chloro substituents critical for activity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in water or aqueous ethanol.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and amines.
Hydrolysis: Products include carboxylic acids and amines.
Scientific Research Applications
Chemistry: Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, it is used in the production of polymers, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Benzamide, 3-chloro-N-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The following table summarizes key structural analogues and their substituent-driven differences:
Key Observations:
- Electron-Withdrawing Groups (Cl, CF₃): These groups reduce electron density on the aromatic ring, enhancing stability against nucleophilic attack. The trifluoromethyl group in increases hydrophobicity, making it suitable for lipid membrane penetration in pesticides.
- Urea vs. Sulfonamide: The urea group in the target compound supports hydrogen bonding, while sulfonamide in introduces acidic protons (pKa ~10), enabling pH-dependent solubility.
- Metal Coordination: Compounds with sulfur or oxygen donors (e.g., ) form stable complexes with transition metals like nickel and copper, relevant in catalysis or material science.
Crystallographic and Structural Data
The crystal structure of 3-chloro-N-(2-nitrophenyl)benzamide (a close analogue) reveals:
- Planarity: The amide moiety is nearly planar (r.m.s. deviation = 0.0164 Å), facilitating π-π stacking .
- Intermolecular Interactions: Weak C–H···O hydrogen bonds and Cl···Cl contacts (3.943 Å) stabilize the crystal lattice. Similar halogen interactions are critical in materials with engineered porosity .
In contrast, 3-chloro-N-(diethylcarbamothioyl)benzamide forms a distorted square-planar nickel complex (Ni–S and Ni–O bonds), highlighting the role of thioamide groups in coordination chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
